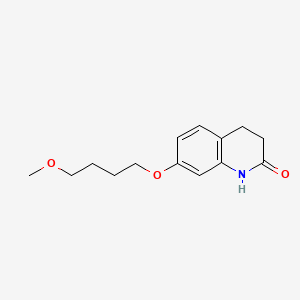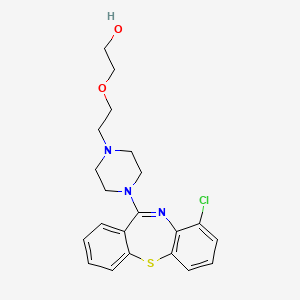
7-(4-Methoxybutoxy)-3,4-dihydroquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-Methoxybutoxy)-3,4-dihydroquinolin-2(1H)-one is a chemical compound that belongs to the class of quinolinones. Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a methoxybutoxy group attached to the quinolinone core, which may influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Methoxybutoxy)-3,4-dihydroquinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 3,4-dihydroquinolin-2(1H)-one and 4-methoxybutanol.
Reaction Conditions: The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to facilitate the etherification process.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Automated Purification Systems: Employing automated purification systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
7-(4-Methoxybutoxy)-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinolinone core to its corresponding dihydroquinoline form.
Substitution: The methoxybutoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized quinolinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Compounds with different functional groups replacing the methoxybutoxy group.
Scientific Research Applications
7-(4-Methoxybutoxy)-3,4-dihydroquinolin-2(1H)-one has several scientific research applications, including:
Chemistry
Synthetic Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Investigated for its potential as a catalyst in various organic reactions.
Biology
Enzyme Inhibition: Studied for its ability to inhibit specific enzymes, which could be useful in drug development.
Cell Signaling: Explored for its effects on cell signaling pathways.
Medicine
Drug Development: Potential candidate for developing new therapeutic agents due to its biological activity.
Pharmacology: Examined for its pharmacokinetic and pharmacodynamic properties.
Industry
Material Science: Investigated for its potential use in the development of new materials with specific properties.
Agriculture: Studied for its potential as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 7-(4-Methoxybutoxy)-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxybutoxy)benzonitrile: Shares the methoxybutoxy group but has a different core structure.
(4-Methoxybutoxy)trimethylsilane: Contains the methoxybutoxy group attached to a silicon atom.
2-(4-Methoxybutoxy)-4-(1H-tetrazol-5-ylmethoxy)-benzoic acid: Another compound with the methoxybutoxy group but with additional functional groups.
Uniqueness
7-(4-Methoxybutoxy)-3,4-dihydroquinolin-2(1H)-one is unique due to its quinolinone core, which imparts specific chemical and biological properties that are distinct from other compounds with similar functional groups. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
7-(4-methoxybutoxy)-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-17-8-2-3-9-18-12-6-4-11-5-7-14(16)15-13(11)10-12/h4,6,10H,2-3,5,7-9H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBMTDTUHZAHRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCOC1=CC2=C(CCC(=O)N2)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl]-rac-TimololEther](/img/structure/B569842.png)






![(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6S)-6-[(2S,3R,4S,5R,6R)-2-[(2S,3R,4S,5R,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B569856.png)
![N-[Methyl[1-[6-(trifluoromethyl)-3-pyridinyl]ethyl]-λ4-sulfanylidene]cyanamide](/img/new.no-structure.jpg)





